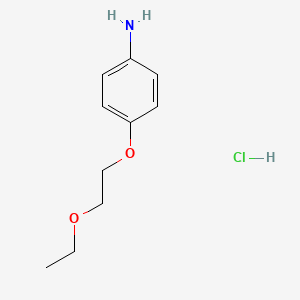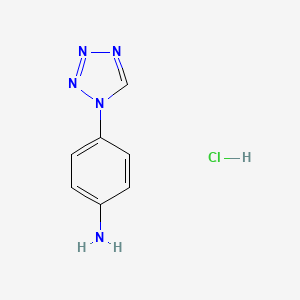
3,4-Difluorophenylglyoxal hydrate
Overview
Description
3,4-Difluorophenylglyoxal hydrate is a chemical compound with the CAS Number: 79784-34-2 . It has a molecular weight of 188.13 and its IUPAC name is (3,4-difluorophenyl)(oxo)acetaldehyde hydrate . It is a solid substance .
Molecular Structure Analysis
The molecular formula of 3,4-Difluorophenylglyoxal hydrate is C8H6F2O3 . The InChI code for this compound is 1S/C8H4F2O2.H2O/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-4H;1H2 .Physical And Chemical Properties Analysis
3,4-Difluorophenylglyoxal hydrate is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature . The molecular weight of this compound is 188.13 .Scientific Research Applications
Synthesis and Pharmaceutical Research
3,4-Difluorophenylglyoxal hydrate is involved in the synthesis of various chemical compounds with potential pharmaceutical applications. A study by Kulandasamy, Adhikari, and Stables (2009) describes the synthesis of new bishydrazones derived from 3,4-dipropyloxythiophene for potential use as anticonvulsants. These compounds were synthesized through multistep reactions and evaluated for their anticonvulsant activity, demonstrating the role of 3,4-difluorophenylglyoxal hydrate in developing new pharmaceutical agents (Kulandasamy, Adhikari, & Stables, 2009).
Polymer Research
In polymer science, 3,4-Difluorophenylglyoxal hydrate contributes to the development of novel polymeric materials. Flagg et al. (2019) conducted research on poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT), exploring its utility as a semiconducting polymer for organic electrochemical transistors. The study highlights the importance of understanding the hydration and crystallinity of polymers for electronic applications (Flagg et al., 2019).
Protein Engineering
In protein engineering, fluorinated amino acids like 3,4-difluorophenylglyoxal hydrate derivatives are used to enhance the properties of peptides and proteins. Samsonov et al. (2009) analyzed the physicochemical properties of fluorinated amino acids, using quantum mechanics and molecular dynamics. The study contributes to understanding how fluorination can be used to modify protein environments, thereby enhancing protein engineering applications (Samsonov et al., 2009).
Hydrate Research
3,4-Difluorophenylglyoxal hydrate also finds applications in hydrate research. Montoya and Mellado (1994) utilized α-dicarbonyl compounds like 3,4-difluorophenylglyoxal hydrate to calculate hydration equilibrium constants. Their research provides insights into the hydration reactions of these compounds, contributing to a better understanding of chemical thermodynamics (Montoya & Mellado, 1994).
Safety and Hazards
properties
IUPAC Name |
2-(3,4-difluorophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2.H2O/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-4H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYIMFMDGMXVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=O)F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorophenylglyoxal hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078025.png)


![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3078045.png)




![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)
![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)

![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078110.png)

![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)